N1-benzyl-N2-(3-morpholinopropyl)oxalamide
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Description
N1-benzyl-N2-(3-morpholinopropyl)oxalamide is a useful research compound. Its molecular formula is C16H23N3O3 and its molecular weight is 305.378. The purity is usually 95%.
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Scientific Research Applications
Generation of Reactive Oxygen Species
Research has demonstrated the capability of compounds similar to N1-benzyl-N2-(3-morpholinopropyl)oxalamide in generating reactive oxygen species, such as hydroxyl radicals, through the simultaneous generation of superoxide and nitric oxide. This property is significant for understanding cellular oxidative stress mechanisms and potential therapeutic applications in controlling inflammatory processes (Hogg et al., 1992).
Synthesis and Drug Development
The synthesis of this compound derivatives has been explored for their potential as pharmacological agents. For instance, derivatives have been synthesized for the potential inhibition of enzymes or receptors, indicating their utility in drug development and therapeutic applications. An example includes the synthesis of NK1 receptor antagonists, highlighting the compound's role in creating molecules with significant pharmacological activity (Brands et al., 2003).
Chemotherapy and Antifungal Applications
Derivatives of this compound have also been studied for their antifungal properties. The synthesis of Co(III) complexes with these derivatives demonstrated potential antifungal activity against various pathogens, indicating a promising application in the treatment of fungal infections and in agricultural chemistry (Zhou Weiqun et al., 2005).
Antioxidant and Protective Effects
Research has indicated that morpholine derivatives can have antioxidant and protective effects, particularly in reducing the cytotoxicity associated with oxidative stress. The generation of nitric oxide and superoxide by similar compounds and their subsequent interactions leading to the formation of less harmful species underscores their potential in therapeutic applications focused on mitigating oxidative damage (Gergeľ et al., 1995).
Catalysis and Chemical Synthesis
The role of this compound derivatives in catalysis and chemical synthesis has been explored, with studies demonstrating their efficacy in facilitating reactions such as the transfer hydrogenation of ketones. This application is crucial for the development of efficient and selective synthetic methodologies in organic chemistry and industrial processes (Singh et al., 2010).
Properties
IUPAC Name |
N'-benzyl-N-(3-morpholin-4-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c20-15(16(21)18-13-14-5-2-1-3-6-14)17-7-4-8-19-9-11-22-12-10-19/h1-3,5-6H,4,7-13H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMHEXGRNMUJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807176 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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